Lersivirine
Vue d'ensemble
Description
Lersivirine (UK-453061) is a potent and selective non-nucleoside reverse transcription inhibitor (NNRTI) with excellent efficacy against NNRTI-resistant viruses . It exhibits potent antiretroviral activity against wild-type HIV virus and clinically relevant NNRTI-resistant strains .
Molecular Structure Analysis
This compound has a molecular formula of C17H18N4O2 . Its average mass is 310.350 Da and its monoisotopic mass is 310.142975 Da . The structure of this compound includes a dialkyl ether functional group, where R and R’ are aryl groups .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H18N4O2 . Its average mass is 310.350 Da and its monoisotopic mass is 310.142975 Da . The structure of this compound includes a dialkyl ether functional group, where R and R’ are aryl groups .
Applications De Recherche Scientifique
Traitement du VIH
La lésivirine est un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) de nouvelle génération qui présente une activité antirétrovirale puissante contre le virus de l'immunodéficience humaine de type sauvage et les souches résistantes aux INNTI cliniquement pertinentes . Elle possède un profil de résistance unique et est actuellement en développement clinique pour le traitement de l'infection à VIH .
Activité sur les sous-types du VIH-1
La lésivirine a montré une activité comparable sur une gamme de virus représentant les sous-types A à H du VIH-1 . Ce large spectre d'activité suggère son utilisation potentielle pour traiter divers sous-types du VIH-1 prévalents dans différentes régions géographiques .
Résistance aux virus résistants à l'étravirine
L'activité de la lésivirine contre les virus résistants à l'étravirine reflète des différences significatives dans les profils de résistance de la lésivirine et de l'étravirine . Ceci est cohérent avec la liaison unique de la lésivirine dans la poche de liaison des INNTI .
Thérapie séquentielle par INNTI
La lésivirine montre un potentiel d'utilisation contre le virus résistant aux INNTI transmis et comme candidat pour une thérapie séquentielle par INNTI . Cela pourrait être particulièrement utile pour gérer les patients atteints de souches de VIH résistantes aux médicaments .
Interaction avec l'enzyme CYP3A4
La lésivirine est métabolisée par le cytochrome P450 3A4 (CYP3A4) et l'uridine diphosphate glucuronosyltransférase (UGT) 2B7 . C'est également un inducteur faible de l'enzyme CYP3A4 . La compréhension de ces interactions peut aider à prédire les interactions médicamenteuses et à optimiser les schémas posologiques .
Interaction avec les contraceptifs oraux
La co-administration de lésivirine avec des contraceptifs oraux (éthinylestradiol et lévonorgestrel) a eu des effets pharmacocinétiques mineurs, augmentant l'exposition à l'éthinylestradiol de 10 % et réduisant l'exposition au lévonorgestrel de 13 % . Ceci suggère que la lésivirine peut être administrée en toute sécurité avec ces contraceptifs .
Mécanisme D'action
Target of Action
Lersivirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent antiretroviral activity against wild-type human immunodeficiency virus (HIV) and clinically relevant NNRTI-resistant strains . The primary target of this compound is the reverse transcriptase (RT) enzyme of HIV-1 .
Mode of Action
This compound binds to the RT enzyme in a unique way, resulting in a unique resistance profile . This binding inhibits the RT enzyme, which controls the replication of the genetic material of HIV . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
This compound is metabolized primarily by UDP glucuronosyltransferase- and cytochrome P450-dependent pathways . It is cleared by uridine diphosphate glucuronosyltransferase (UGT) 2B7-mediated glucuronidation . In addition, it is also a weak inducer of the CYP3A4 enzyme .
Pharmacokinetics
This compound is metabolized by glucuronidation via UGT2B7 and by cytochrome P450 3A4 (CYP3A4) . It is also a weak inducer of the CYP3A4 enzyme . The majority of this compound is excreted in urine (approximately 80%), with the remainder excreted in the feces (approximately 20%) . This compound is extensively metabolized, with 22 metabolites being identified .
Result of Action
The inhibition of the RT enzyme by this compound prevents the replication of HIV, thereby reducing the viral load in the body . This can lead to a decrease in the symptoms of HIV and a delay in the progression of the disease.
Action Environment
This compound shows comparable activity across a range of viruses representing subtypes A to H . The activity of this compound against ETR-resistant viruses reflects significant differences in the resistance profiles of this compound and ETR, consistent with the unique binding of this compound in the NNRTI binding pocket . This suggests that the efficacy of this compound may be influenced by the specific subtype of HIV present, as well as the presence of any resistance mutations.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPUZZJBAHRIPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057881 | |
Record name | Lersivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
473921-12-9 | |
Record name | Lersivirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lersivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lersivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LERSIVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.